molecular formula C19H17ClN4O B2893808 1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea CAS No. 1428378-01-1

1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea

Cat. No.: B2893808
CAS No.: 1428378-01-1
M. Wt: 352.82
InChI Key: JVDYPACVCQIYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is a useful research compound. Its molecular formula is C19H17ClN4O and its molecular weight is 352.82. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

  • The synthesis of 1- and 3-substituted imidazo[4,5-b]pyridin-2-ones, including processes that might be closely related to the target compound, involves heating equimolar amounts of specific amines, urea, and arylamine. This method underscores the chemical's versatility in creating heterocyclic compounds (Y. M. Yutilov, N. N. Smolyar, D. Lomov, 2006).

Biological Activity and Applications

  • Urea derivatives, including compounds structurally similar to the one , have demonstrated cytokinin-like activity, influencing cell division and differentiation in plants. This reveals the compound's potential in agricultural and plant morphogenesis studies (A. Ricci, C. Bertoletti, 2009).
  • Research into the formation of heterocyclic compounds using N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea highlights a pathway to generating diverse organic structures, including imidazolidinone, triazinone, and pyrimidinone derivatives, showcasing the compound's role in organic synthesis and potential pharmaceutical applications (Isamu Matsuda, Sakae Yamamoto, Yoshio Ishii, 1976).

Antimicrobial and Antioxidant Properties

  • The synthesis of oxopyrimidines and thiopyrimidines based on 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde, followed by cyclization with urea and thiourea, led to compounds evaluated for antibacterial and antifungal activities. This underlines the chemical's potential in developing new antimicrobial agents (M. Ladani et al., 2009).

Molecular Interaction Studies

  • The laboratory evaluation of new insecticides that interfere with cuticle deposition indicates the role of similar urea derivatives in understanding insect physiology and developing insecticidal compounds, highlighting an environmental application (R. Mulder, M. J. Gijswijt, 1973).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-14-5-2-7-16(11-14)23-19(25)22-15-6-1-4-13(10-15)17-12-21-18-8-3-9-24(17)18/h1-2,4-7,10-12H,3,8-9H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDYPACVCQIYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.